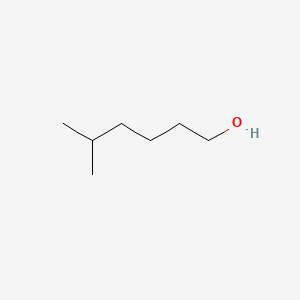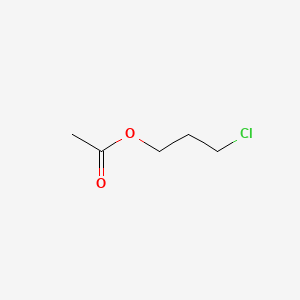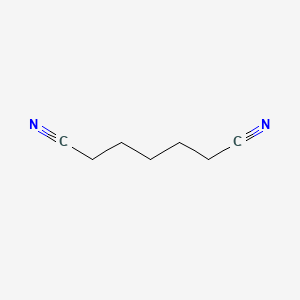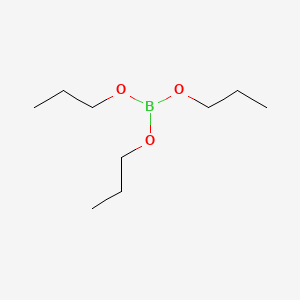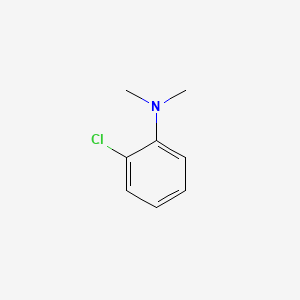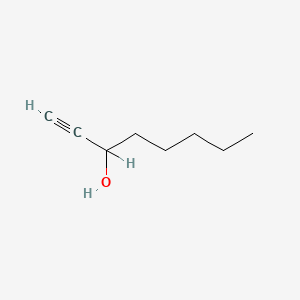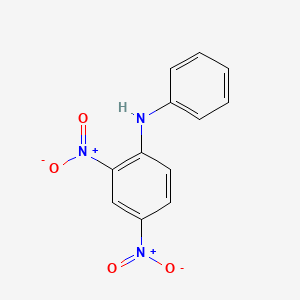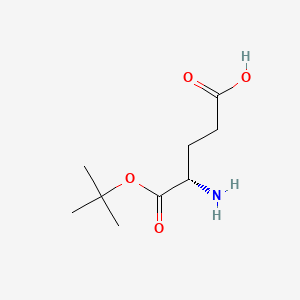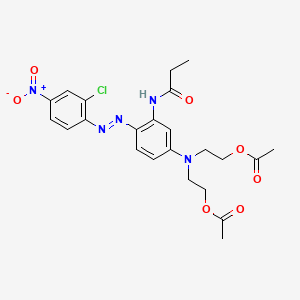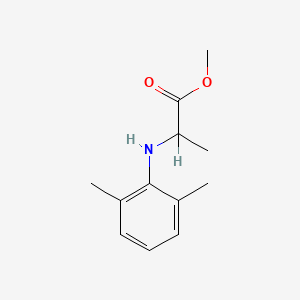
Methyl N-(2,6-dimethylphenyl)-DL-alaninate
Vue d'ensemble
Description
Methyl N-(2,6-dimethylphenyl)-DL-alaninate, also known as MDA, is a chemical compound that has been widely studied in scientific research due to its potential use in various fields. This compound is a derivative of alanine, an amino acid that is commonly found in proteins. MDA has been synthesized using various methods and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
Methyl N-(2,6-dimethylphenyl)-DL-alaninate has been shown to interact with various enzymes and receptors in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. Methyl N-(2,6-dimethylphenyl)-DL-alaninate has also been shown to interact with GABA receptors, which are involved in the regulation of neurotransmitter release.
Effets Biochimiques Et Physiologiques
Methyl N-(2,6-dimethylphenyl)-DL-alaninate has been shown to have various biochemical and physiological effects. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory effects. Methyl N-(2,6-dimethylphenyl)-DL-alaninate has also been shown to have neuroprotective effects, which may be due to its ability to inhibit acetylcholinesterase and interact with GABA receptors.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl N-(2,6-dimethylphenyl)-DL-alaninate has several advantages for use in lab experiments. It is readily available and can be synthesized in high yields and purity. Methyl N-(2,6-dimethylphenyl)-DL-alaninate is also stable under various conditions and can be stored for extended periods. However, one limitation of Methyl N-(2,6-dimethylphenyl)-DL-alaninate is that it can be toxic at high concentrations, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the study of Methyl N-(2,6-dimethylphenyl)-DL-alaninate. One area of research is the development of new methods for the synthesis of Methyl N-(2,6-dimethylphenyl)-DL-alaninate and its derivatives. Another area of research is the study of the biological activity of Methyl N-(2,6-dimethylphenyl)-DL-alaninate and its potential use as a therapeutic agent. Additionally, the study of the mechanism of action of Methyl N-(2,6-dimethylphenyl)-DL-alaninate and its interactions with various enzymes and receptors may lead to the development of new drugs and treatments for various diseases.
Applications De Recherche Scientifique
Methyl N-(2,6-dimethylphenyl)-DL-alaninate has been used in scientific research for various applications, including as a building block for the synthesis of peptides and proteins. It has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis. Methyl N-(2,6-dimethylphenyl)-DL-alaninate has been used as a ligand in catalysis and as a reagent for the synthesis of various compounds.
Propriétés
IUPAC Name |
methyl 2-(2,6-dimethylanilino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-8-6-5-7-9(2)11(8)13-10(3)12(14)15-4/h5-7,10,13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOYGRJJOGVQPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00967346 | |
| Record name | Methyl N-(2,6-dimethylphenyl)alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00967346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-(2,6-dimethylphenyl)-DL-alaninate | |
CAS RN |
52888-49-0 | |
| Record name | N-(2,6-Dimethylphenyl)alanine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52888-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl N-(2,6-dimethylphenyl)-DL-alaninate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052888490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl N-(2,6-dimethylphenyl)alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00967346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl N-(2,6-dimethylphenyl)-DL-alaninate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.926 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

